molecular formula C13H17NO3 B1487750 (2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 1216332-03-4

(2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B1487750
CAS No.: 1216332-03-4
M. Wt: 235.28 g/mol
InChI Key: CRAPKJWSGCHWMA-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one is a synthetic chalcone derivative of significant interest in medicinal chemistry research. Chalcones, characterized by their α, β-unsaturated ketone system, are recognized as privileged scaffolds in drug discovery due to their versatile biological activities . This compound features a furan ring and a 4-(hydroxymethyl)piperidine moiety, a structure that combines heterocyclic components often associated with enhanced pharmacological potential. Researchers are actively exploring similar chalcone derivatives for their broad-spectrum antibacterial potential, particularly against multidrug-resistant pathogens like Staphylococcus aureus . The molecular structure of chalcones allows them to interact with multiple cellular targets, and studies indicate potential mechanisms of action including the inhibition of bacterial efflux pumps (e.g., NorA) and molecular targets such as DNA gyrase B . Beyond antimicrobial applications, chalcone derivatives are also investigated for their antitumor and antiviral properties, making them a valuable chemical tool for probing diverse biological pathways . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-10-11-5-7-14(8-6-11)13(16)4-3-12-2-1-9-17-12/h1-4,9,11,15H,5-8,10H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAPKJWSGCHWMA-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CO)C(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound (2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic molecule notable for its unique structural features, including a furan ring, a piperidine ring, and a propenone moiety. These structural elements are often associated with significant biological activities, making this compound of interest in medicinal chemistry.

Chemical Structure

  • IUPAC Name : (E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one
  • CAS Number : 1216332-03-4

The biological activity of this compound is primarily attributed to its potential as an enzyme inhibitor or receptor modulator. The specific mechanism depends on the target enzyme or receptor, where it may bind to the active site, thereby inhibiting substrate binding and catalytic activity. This property is particularly relevant in the context of drug development for various diseases.

Anticancer Activity

Recent studies have indicated that compounds with similar structures can exhibit anticancer properties. For example, derivatives of furan and piperidine have been shown to induce apoptosis in cancer cell lines by targeting specific cellular pathways. A study demonstrated that compounds with furan rings could inhibit thioredoxin reductase (TrxR), a crucial target in cancer therapy, leading to reduced tumor growth in vitro .

Antimicrobial Properties

Compounds containing furan and piperidine moieties have also been investigated for their antimicrobial activities. Research has shown that these compounds can exhibit significant activity against various microorganisms, including bacteria and fungi. In vitro assays have indicated that certain derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans at low concentrations .

Neuroprotective Effects

Inhibition of monoamine oxidase B (MAO-B) has been linked to neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease. Compounds similar to this compound have shown promise in selectively inhibiting MAO-B, thus reducing oxidative stress and neurodegeneration .

Case Studies

StudyFindings
Anticancer Study Derivatives induced apoptosis in HT-1080 fibrosarcoma cells through TrxR inhibition .
Antimicrobial Activity Exhibited broad-spectrum activity against Staphylococcus aureus and Candida albicans with MIC values below 20 µg/mL .
Neuroprotection Selective MAO-B inhibition demonstrated potential for reducing neurodegeneration in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research into SAR has shown that variations in the piperidine substituents can enhance potency against specific biological targets. For instance, increasing hydrophobic interactions or introducing electron-withdrawing groups can improve enzyme binding affinity.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C13_{13}H15_{15}N2_{2}O2_{2}. Its structure features a furan ring, a piperidine moiety, and a prop-2-en-1-one functional group, which contribute to its biological activity.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It exhibits properties that may be beneficial in treating various conditions.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, a study demonstrated that modifications to the furan and piperidine rings enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Neuropharmacology

Due to the piperidine structure, there is interest in the compound's effects on neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of dopamine and serotonin receptors.

Case Study: Dopaminergic Activity
A study involving in vivo models showed that administration of the compound resulted in increased dopamine levels in the nucleus accumbens, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Its ability to disrupt bacterial cell membranes was noted in several studies.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

This table summarizes the MIC values indicating effective concentrations against various pathogens, highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Piperidine/Aromatic Moieties Melting Point (°C) Yield (%) Purity (HPLC) Notable Biological Activity
Target Compound: (2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one 4-(Hydroxymethyl)piperidine Not reported Not reported Not reported Inferred from analogues
LabMol-80: (2E)-3-(furan-2-yl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one 4-Piperidin-1-ylphenyl 182 30 99.32% Antitubercular activity
LabMol-70: (2E)-3-(furan-2-yl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one 4-(Methylsulfanyl)phenyl 152 25 100% Antitubercular activity
LabMol-93: (2E)-1-[4-(methylsulfanyl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one 4-(Methylsulfanyl)phenyl, 5-nitrothiophene 204 61 99.21% Not explicitly reported
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one 4-(Furan-2-carbonyl)piperazine Not reported Not reported Not reported Broad research applications

Key Observations:

Piperidine vs. Phenyl Substituents: The target compound’s 4-hydroxymethylpiperidine group distinguishes it from LabMol-80 (piperidin-1-ylphenyl) and LabMol-70 (methylsulfanylphenyl). The hydroxymethyl group may enhance solubility compared to non-polar substituents like methylsulfanyl . Piperidine-containing compounds (e.g., LabMol-80) exhibit higher melting points (~180°C) compared to phenyl derivatives, likely due to increased molecular rigidity .

Biological Activity Trends: Chalcones with electron-withdrawing groups (e.g., nitro in LabMol-93) often show enhanced antibacterial activity due to improved electrophilicity .

Hydroxymethyl Functionalization: The 4-hydroxymethyl group on piperidine is unique to the target compound.

Pharmacological Potential and Limitations

  • Antiviral Activity : Chalcones like PAAPM and PAAPA show strong interactions with SARS-CoV-2 spike proteins, suggesting the target compound’s furan and hydroxymethyl groups may similarly modulate viral entry .
  • Antibacterial Gaps : While piperidine derivatives (e.g., LabMol-80) exhibit antitubercular activity, hydroxymethyl substitution’s direct impact remains unstudied .
  • Toxicity Concerns : Piperidine-linked compounds require rigorous LD$_{50}$ evaluation, as seen in anti-ulcer agent studies .

Preparation Methods

General Synthetic Strategy

The synthesis of (2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one typically involves three key stages:

This approach is consistent with the preparation of structurally related chalcones and their heterocyclic analogs.

Formation of the Piperidine Ring with Hydroxymethyl Substitution

The piperidine ring bearing a hydroxymethyl substituent at the 4-position can be synthesized through:

  • Cyclization of appropriate precursors: Piperidine rings are commonly synthesized by hydrogenation of pyridine or via intramolecular cyclization of amino alcohols or amino ketones.
  • Introduction of the hydroxymethyl group: This is often achieved by hydroxymethylation, typically using formaldehyde in the presence of a base, to selectively functionalize the 4-position of piperidine.

The 4-(hydroxymethyl)piperidin-1-yl moiety is thus prepared as a key intermediate for further coupling.

Preparation of the Furan-2-yl Moiety

The furan ring is a well-known heterocycle that can be prepared by:

  • Paal-Knorr synthesis: Cyclization of 1,4-dicarbonyl compounds under acidic conditions to form the furan ring.
  • Alternatively, commercially available furan-2-carbaldehyde or furan derivatives can be used directly as starting materials for coupling reactions.

The furan ring acts as the aromatic aldehyde component in the subsequent condensation.

Coupling via Claisen-Schmidt Condensation

The key step to form the propenone linker between the piperidine and furan moieties is the Claisen-Schmidt condensation, which involves:

  • Reaction between an aldehyde and a ketone: Typically, furan-2-carbaldehyde (or its equivalent) is condensed with a ketone-functionalized piperidine derivative under basic conditions.
  • Reaction conditions: The condensation is generally performed in alcoholic solvents (e.g., ethanol) with bases such as sodium hydroxide or potassium hydroxide at room temperature or mild heating.
  • Stereochemistry: The reaction favors the formation of the (2E)-isomer due to thermodynamic stability.

This step forms the α,β-unsaturated ketone (chalcone) system linking the two heterocycles.

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Description Reference
Piperidine ring formation Hydrogenation of pyridine or cyclization Formation of piperidine core
Hydroxymethyl group introduction Formaldehyde + base Hydroxymethylation at 4-position of piperidine
Furan ring preparation Paal-Knorr synthesis or commercial source Formation or procurement of furan-2-carbaldehyde
Claisen-Schmidt condensation Base (NaOH/KOH), ethanol, room temp/mild heat Aldehyde + ketone condensation to form chalcone
Microwave-assisted synthesis PEG-400 solvent, microwave irradiation Eco-friendly, rapid chalcone synthesis
Solvent-free grinding Solid NaOH, mortar and pestle Green synthesis of chalcones

Detailed Research Findings and Notes

  • Yield and Purity: Traditional Claisen-Schmidt condensation typically affords moderate to high yields (60–85%) with good purity after recrystallization or chromatography.
  • Stereoselectivity: The (2E)-configuration of the propenone double bond is favored due to conjugation and steric factors.
  • Functional Group Compatibility: The hydroxymethyl group on the piperidine ring is stable under the basic conditions used for condensation.
  • Industrial Considerations: Scale-up may involve continuous flow reactors and advanced purification to optimize yield and product consistency.
  • Mechanistic Insights: The condensation proceeds via enolate formation from the ketone, nucleophilic attack on the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one, particularly considering steric hindrance from the hydroxymethyl group?

  • Methodological Answer: The Claisen-Schmidt condensation is a viable route, leveraging a ketone and aldehyde precursor. To mitigate steric hindrance from the hydroxymethyl group on the piperidine ring, use polar aprotic solvents (e.g., DMF) to enhance solubility and stabilize intermediates. Elevated temperatures (80–100°C) and catalytic bases (e.g., NaOH) can accelerate enol formation. Monitoring reaction progress via TLC or HPLC ensures timely quenching to prevent byproduct formation .

Q. Which spectroscopic techniques are critical for confirming the (2E)-configuration and structural integrity of this compound?

  • Methodological Answer:

  • NMR: 1^1H NMR coupling constants (Jtrans1216 HzJ_{trans} \approx 12–16\ \text{Hz}) between α,β-unsaturated protons confirm the E-configuration. 13C^{13}\text{C} NMR identifies carbonyl (C=O, ~190 ppm) and furan/piperidine substituents.
  • IR: Strong absorption bands at ~1650–1680 cm1^{-1} (C=O stretch) and 1600 cm1^{-1} (C=C stretch) validate the α,β-unsaturated ketone.
  • XRD: Single-crystal X-ray diffraction (deposition number CCDC 1988019 in similar enones) resolves bond angles and spatial arrangement .

Q. How can preliminary antimicrobial activity be assessed for this compound?

  • Methodological Answer: Use agar dilution or microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton agar/broth. Incubate at 37°C for 18–24 hours. Minimum inhibitory concentration (MIC) is determined by the lowest concentration inhibiting visible growth. Compare results to positive controls (e.g., ciprofloxacin) and validate with triplicate experiments .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angle deviations) be resolved for structurally similar α,β-unsaturated ketones?

  • Methodological Answer: Discrepancies in bond angles (e.g., C=O vs. C=C torsion angles) may arise from crystal packing effects or solvent interactions. Refine XRD data using software like SHELX or OLEX2, applying anisotropic displacement parameters. Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to distinguish intrinsic molecular distortions from crystallographic artifacts .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP or M06-2X) and basis sets (6-311+G(d,p)) predicts frontier molecular orbitals (HOMO-LUMO), charge distribution, and electrophilic sites. Solvent effects (e.g., PCM model for DMSO) refine reactivity predictions. Molecular dynamics simulations (AMBER/CHARMM) assess conformational stability of the hydroxymethyl-piperidine moiety .

Q. How can reaction mechanisms involving the α,β-unsaturated ketone moiety be experimentally validated?

  • Methodological Answer: For Michael addition or nucleophilic attacks:

  • Kinetic Studies: Monitor reaction rates under varying pH/temperature to identify rate-determining steps.
  • Isotopic Labeling: Use 18O^{18}\text{O}-labeled carbonyl groups to track oxygen exchange in hydrolysis reactions.
  • Trapping Intermediates: Quench reactions at partial conversion (e.g., with TEMPO) and isolate intermediates via flash chromatography for NMR/HRMS analysis .

Q. What methodologies assess the compound’s stability under thermal and photolytic conditions?

  • Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat at 5°C/min to 300°C under nitrogen to detect decomposition points.
  • Photostability: Expose to UV light (λ = 254–365 nm) in quartz cells. Monitor degradation via HPLC-UV at 24/48/72 hours.
  • Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; quantify degradation products (e.g., furan oxidation) using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.